Dual mTORC1/mTORC2 Suppression with Equivalent Potency at Sub-15 nM
CZ415 suppresses both mTORC1 and mTORC2 downstream signaling with near-identical potency, a critical differentiator from rapalogs which are inactive against mTORC2. In HEK293T cellular assays, CZ415 inhibited phosphorylation of S6RP (mTORC1 substrate) with IC50 = 14.5 nM and AKT Ser473 (mTORC2 substrate) with IC50 = 14.8 nM [1]. Rapamycin, by comparison, shows no inhibition of AKT Ser473 phosphorylation due to its allosteric, mTORC1-restricted mechanism [2].
| Evidence Dimension | mTORC1 and mTORC2 downstream phosphorylation inhibition |
|---|---|
| Target Compound Data | pS6RP IC50 = 14.5 nM; pAKT IC50 = 14.8 nM |
| Comparator Or Baseline | Rapamycin: pS6RP inhibited; pAKT not inhibited |
| Quantified Difference | CZ415 inhibits both mTORC1 and mTORC2 substrates; rapamycin inhibits only mTORC1 |
| Conditions | HEK293T cells, 2 h incubation, dose-response assay |
Why This Matters
Users requiring complete mTOR pathway blockade must select ATP-competitive inhibitors like CZ415 rather than rapalogs, as mTORC2 signaling remains active under rapamycin treatment.
- [1] TargetMol. CZ415 Product Datasheet. Catalog No. T3514. View Source
- [2] Sarbassov DD, et al. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB. Mol Cell. 2006;22(2):159-168. View Source
